molecular formula C17H17ClN6O2 B2532867 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1049386-31-3

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2532867
CAS No.: 1049386-31-3
M. Wt: 372.81
InChI Key: FCBMHAMIBHBFHP-UHFFFAOYSA-N
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Description

(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic chemical compound built around a tetrazole-piperazine scaffold, a structure of significant interest in modern medicinal chemistry. The molecule incorporates several pharmaceutically relevant motifs, including a 1,5-disubstituted tetrazole ring, a piperazine linker, and a furan-2-yl methanone group. Tetrazole-based compounds are recognized as promising antimicrobial agents and are found in several clinical drugs . The piperazine ring is a highly privileged structure in drug design, known to contribute favorably to a compound's solubility and its ability to engage with biological targets. This specific molecular architecture suggests potential for investigation in various biochemical and pharmacological contexts. Researchers may find this compound particularly valuable as a building block for developing new active molecules or as a reference standard in antimicrobial studies. The tetrazole core is a bioisostere for carboxylic acids, which can enhance metabolic stability and membrane permeability in drug candidates. This compound is supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBMHAMIBHBFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Structural Overview

This compound features several notable functional groups:

  • Piperazine ring : A six-membered nitrogen-containing heterocycle known for its role in various bioactive molecules.
  • Tetrazole moiety : Often associated with enhanced pharmacological properties, including increased solubility and bioavailability.
  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

The molecular formula is C19H22ClN5OC_{19}H_{22}ClN_{5}O, indicating a complex arrangement conducive to diverse biological activities.

Preliminary studies suggest that compounds containing tetrazole and piperazine structures often exhibit significant biological activities, particularly in the inhibition of sodium-dependent transporters. These transporters are crucial in various physiological processes, hinting at potential applications in treating metabolic disorders and dyslipidemia .

Pharmacological Profiles

The following table summarizes some key findings regarding the biological activity of this compound and related analogs:

Compound Name Structural Features Biological Activity
This compoundPiperazine, tetrazole, furanPotential sodium transporter inhibition
1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazineSimilar structureSodium transporter inhibition
1-[4-(pyridin-3-ylsulfonyl)piperazine]Contains pyridineVaries in transporter interaction

Future Directions

Given the promising preliminary data, future research should focus on:

  • In vitro and in vivo studies to assess the pharmacokinetics and toxicity profiles of the compound.
  • Molecular docking studies to elucidate binding affinities with target proteins.
  • Clinical trials to evaluate therapeutic efficacy against specific diseases.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name (Reference) Aromatic Group Heterocycle Key Functional Group Potential Biological Impact
Target Compound 4-Chlorophenyl Furan, Tetrazole Methanone Enhanced lipophilicity, receptor binding
Compound 4-Fluorophenyl Thiophene, Tetrazole Ethanone Improved electronegativity
Derivatives Varied Phenyl Tetrazole-Thiol Sulfonyl Antiproliferative activity
Hybrids 4-Fluorophenyl Thiazole-Triazole None (rigid backbone) Membrane/DNA intercalation

Table 2. Physicochemical Properties (Inferred)

Property Target Compound Compound Derivatives
LogP (Lipophilicity) ~3.5 (high) ~3.2 (moderate) ~4.0 (very high)
Hydrogen Bond Acceptors 7 7 8
Rotatable Bonds 5 6 4

Research Findings and Implications

  • Electronic Effects : Fluorine substitution (–6) may improve metabolic stability over chlorine due to stronger C-F bonds, but chlorine’s larger atomic radius could enhance van der Waals interactions .
  • Heterocycle Swapping: Thiophene () vs.
  • Synthetic Complexity : Piperazine-tetrazole systems (Target, ) are synthetically accessible compared to triazole-thiazole hybrids (), which require multi-step crystallography for structural validation .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone?

Answer:
Synthesis involves multi-step reactions, including tetrazole ring formation, piperazine coupling, and furan-methanone conjugation. Key steps include:

  • Tetrazole Formation : Use of sodium azide and trimethylsilyl chloride under reflux to generate the 1-(4-chlorophenyl)-1H-tetrazole moiety .
  • Piperazine Coupling : Alkylation of the tetrazole methyl group with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Methanone Conjugation : Reaction of the piperazine intermediate with furan-2-carbonyl chloride in anhydrous THF .
    Optimization Strategies :
  • Catalysts like Pd(OAc)₂ for coupling reactions to improve yields .
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for piperazine methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 427.12 g/mol) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/c space group) confirm stereochemistry .

Advanced: How can researchers elucidate the mechanism of action of this compound using in vitro and in silico approaches?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .
    • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation .
  • In Silico Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding modes to protein targets (e.g., COX-2 or 5-HT receptors) .
    • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
      Validation : Cross-correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to confirm relevance .

Advanced: What methodologies are recommended for addressing discrepancies in biological activity data across different experimental models?

Answer:

  • Variable Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to minimize variability .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or systemic biases .
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis via flow cytometry to confirm activity trends .

Advanced: What strategies are employed to systematically modify the compound's structure to assess its impact on biological activity?

Answer:
Structure-Activity Relationship (SAR) Design :

  • Substituent Variation :
    • Replace 4-chlorophenyl with 4-fluorophenyl or bulky groups (e.g., naphthyl) to probe steric effects .
    • Modify the furan ring to thiophene or pyridine to alter electronic properties .
  • Scaffold Hopping : Replace piperazine with morpholine or thiomorpholine to assess flexibility .
    Biological Testing :
    • Screen analogs against a panel of targets (e.g., antimicrobial, anticancer) using standardized protocols .
      Data Analysis :
    • Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and activity .

Advanced: What experimental designs are appropriate for evaluating the environmental fate and ecotoxicological effects of this compound?

Answer:

  • Environmental Persistence :
    • Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) to measure degradation half-life (t₁/₂) .
    • Photolysis: Expose to UV light (λ = 365 nm) and monitor via LC-MS for byproducts .
  • Ecotoxicology :
    • Algal Toxicity : Chlorella vulgaris growth inhibition assays (72-h EC₅₀) .
    • Daphnia magna Acute Toxicity : 48-h immobilization tests .
      Data Integration :
    • Use PBT (Persistence, Bioaccumulation, Toxicity) models to classify environmental risk .

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